ethyl 4-methyl-2-({[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-{2-[(1-PHENYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a triazole ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-{2-[(1-PHENYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction involving azides and alkynes, often catalyzed by copper(I) salts.
Functional Group Modifications: Various functional groups, such as the ethyl ester and amide groups, are introduced through esterification and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-{2-[(1-PHENYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-METHYL-2-{2-[(1-PHENYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-{2-[(1-PHENYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-METHYL-2-{2-[(1-PHENYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE: shares similarities with other thiazole and triazole derivatives, such as:
Uniqueness
The uniqueness of ETHYL 4-METHYL-2-{2-[(1-PHENYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer
Properties
Molecular Formula |
C17H17N5O3S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N5O3S2/c1-3-25-15(24)14-11(2)19-17(27-14)20-13(23)9-26-16-18-10-22(21-16)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,19,20,23) |
InChI Key |
QWXVZDIRSSRJBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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